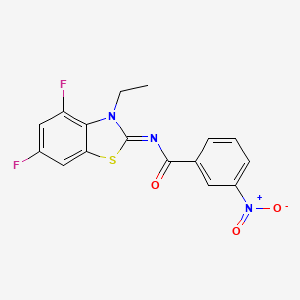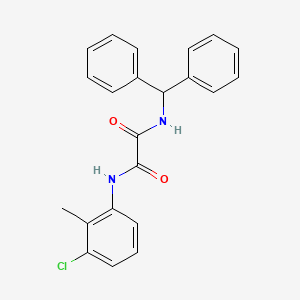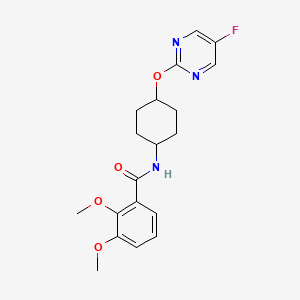
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dimethoxybenzamide often involves multi-step reactions, including the formation of intermediates and use of specific catalysts to achieve the desired product. Techniques such as microwave-induced synthesis have been developed to enhance the efficiency of synthesizing fluorobenzamides, potentially applicable to molecules of similar complexity (Desai, Rajpara, Joshi, 2013).
科学的研究の応用
Synthesis and Development
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dimethoxybenzamide has been a focus in the development of practical and scalable synthetic routes for pharmaceutical compounds. For instance, Yoshida et al. (2014) discussed the synthesis of YM758 monophosphate, a potent If current channel inhibitor, where the target molecule showed significant medicinal chemistry benefits including a more efficient synthesis process without the need for silica-gel column chromatography (Yoshida et al., 2014).
Metabolic Studies
Studies have also explored the metabolism of compounds similar to this compound. Umehara et al. (2009) identified human metabolites of YM758, a novel If channel inhibitor, and investigated their renal and hepatic excretion, providing insights into the transporter-mediated elimination of these metabolites (Umehara et al., 2009).
Receptor Mechanisms and Food Consumption
Research has also been conducted on related compounds and their impact on receptor mechanisms. Piccoli et al. (2012) studied the effects of various compounds on orexin receptors and their role in compulsive food consumption, highlighting the potential of these compounds in understanding and treating eating disorders (Piccoli et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been a subject of interest. Barakat et al. (2016) synthesized a related compound and confirmed its structure through spectroscopic methods and X-ray crystallography, demonstrating the importance of structural analysis in the development of pharmaceutical compounds (Barakat et al., 2016).
特性
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-25-16-5-3-4-15(17(16)26-2)18(24)23-13-6-8-14(9-7-13)27-19-21-10-12(20)11-22-19/h3-5,10-11,13-14H,6-9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZOWAUKENVVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

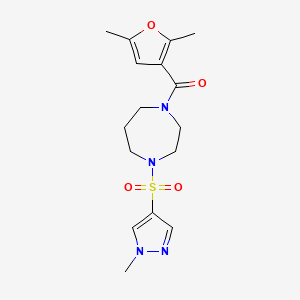

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2490729.png)


![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)
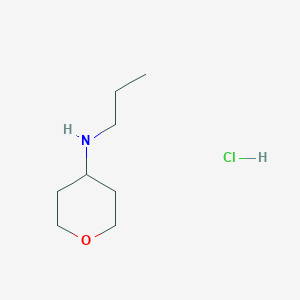

![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
